molecular formula C10H12N2O3 B5758697 4-[(methoxyacetyl)amino]benzamide

4-[(methoxyacetyl)amino]benzamide

Cat. No. B5758697
M. Wt: 208.21 g/mol
InChI Key: VUHYETXCDOLTDY-UHFFFAOYSA-N
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Description

4-[(Methoxyacetyl)amino]benzamide, also known as MABA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MABA is a derivative of benzamide and is synthesized through a specific method.

Scientific Research Applications

4-[(methoxyacetyl)amino]benzamide has been used in scientific research for various applications. One of the primary uses of 4-[(methoxyacetyl)amino]benzamide is as a substrate for enzymes such as acetyltransferases. 4-[(methoxyacetyl)amino]benzamide is used as a substrate to study the kinetics and specificity of acetyltransferases in vitro. 4-[(methoxyacetyl)amino]benzamide has also been used as a tool to study the regulation of gene expression. 4-[(methoxyacetyl)amino]benzamide can be incorporated into DNA and RNA analogs, which can then be used to study the effect of modifications on gene expression.

Mechanism of Action

4-[(methoxyacetyl)amino]benzamide acts as a substrate for enzymes such as acetyltransferases. The acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to 4-[(methoxyacetyl)amino]benzamide, forming N-(methoxyacetyl)-4-aminobenzamide. The reaction is reversible, and the acetyl group can be removed through the action of a deacetylase enzyme.
Biochemical and physiological effects:
4-[(methoxyacetyl)amino]benzamide has no known direct biochemical or physiological effects. However, 4-[(methoxyacetyl)amino]benzamide is used as a tool to study the biochemical and physiological effects of enzymes such as acetyltransferases. 4-[(methoxyacetyl)amino]benzamide can be used to study the kinetics and specificity of acetyltransferases in vitro, which can provide insights into the role of acetyltransferases in various biological processes.

Advantages and Limitations for Lab Experiments

4-[(methoxyacetyl)amino]benzamide has several advantages for lab experiments. 4-[(methoxyacetyl)amino]benzamide is a stable compound that can be easily synthesized and purified. 4-[(methoxyacetyl)amino]benzamide is also a specific substrate for acetyltransferases, which allows for the study of the kinetics and specificity of these enzymes. However, 4-[(methoxyacetyl)amino]benzamide has some limitations. 4-[(methoxyacetyl)amino]benzamide can only be used to study the effects of acetyltransferases and cannot be used to study the effects of other enzymes. 4-[(methoxyacetyl)amino]benzamide also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-[(methoxyacetyl)amino]benzamide in scientific research. One future direction is the development of 4-[(methoxyacetyl)amino]benzamide analogs that can be used to study the effects of other enzymes. Another future direction is the use of 4-[(methoxyacetyl)amino]benzamide as a tool to study the effects of acetylation on protein-protein interactions. 4-[(methoxyacetyl)amino]benzamide can be incorporated into proteins, which can then be used to study the effect of acetylation on protein-protein interactions. Finally, 4-[(methoxyacetyl)amino]benzamide can be used in the development of new drugs that target acetyltransferases. 4-[(methoxyacetyl)amino]benzamide analogs can be used to screen for compounds that inhibit or activate acetyltransferases, which can lead to the development of new drugs for various diseases.

Synthesis Methods

4-[(methoxyacetyl)amino]benzamide is synthesized through the reaction of 4-aminobenzamide with methoxyacetyl chloride in the presence of a base. The reaction yields 4-[(methoxyacetyl)amino]benzamide, which can then be purified through recrystallization. The purity of 4-[(methoxyacetyl)amino]benzamide can be determined through various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

4-[(2-methoxyacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-6-9(13)12-8-4-2-7(3-5-8)10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHYETXCDOLTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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